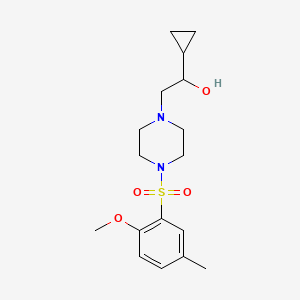
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a cyclopropyl group, a piperazine ring, and a sulfonyl group attached to a methoxy-substituted phenyl ring
作用機序
Target of Action
A compound with a similar structure, ssr125543a, has been reported to have nanomolar affinity for human cloned or native corticotrophin-releasing factor (crf) 1 receptors .
Mode of Action
Based on its structural similarity to ssr125543a, it may interact with its target receptors and modulate their activity
Biochemical Pathways
Compounds with similar structures have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
準備方法
The synthesis of 1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be added through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Final Assembly: The final compound is assembled through a series of coupling reactions, such as Suzuki–Miyaura coupling, to link the various functional groups together.
化学反応の分析
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes several types of chemical reactions:
科学的研究の応用
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: The compound’s piperazine moiety is a common feature in many pharmaceuticals, making it a valuable scaffold for drug development.
Material Science: Its unique structural features make it useful in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
類似化合物との比較
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other piperazine derivatives:
Trimetazidine: Used in the treatment of angina, it also features a piperazine ring but lacks the sulfonyl group.
Aripiprazole: An antipsychotic drug with a piperazine ring, but with different substituents that confer distinct pharmacological properties.
Sitagliptin: A diabetes medication that includes a piperazine ring and a different set of functional groups.
These comparisons highlight the unique structural features of this compound, particularly its sulfonyl group and cyclopropyl moiety, which contribute to its distinct chemical and biological properties.
生物活性
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O3S
- Molecular Weight : 354.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine systems. It acts as an antagonist at specific receptors, which may contribute to its antidepressant and anxiolytic effects.
Antidepressant Effects
Recent studies have shown that compounds similar to this compound exhibit significant serotonin reuptake inhibition. This mechanism is crucial for the treatment of depression and anxiety disorders. For instance, a related compound demonstrated potent inhibition of serotonin reuptake and showed efficacy in reducing immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .
Antimicrobial Activity
The sulfonamide moiety present in the compound has been associated with antibacterial properties. Studies indicate that derivatives containing this functional group exhibit significant antibacterial activity against various strains, potentially making them useful in treating infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution with a preference for brain tissues.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.
- Excretion : Mainly excreted through urine.
特性
IUPAC Name |
1-cyclopropyl-2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-3-6-16(23-2)17(11-13)24(21,22)19-9-7-18(8-10-19)12-15(20)14-4-5-14/h3,6,11,14-15,20H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHGPHYSLXLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














